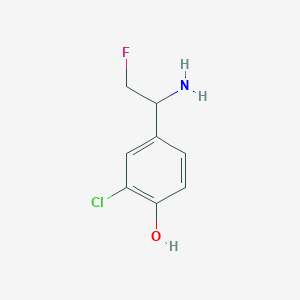

4-(1-Amino-2-fluoroethyl)-2-chlorophenol

Description

4-(1-Amino-2-fluoroethyl)-2-chlorophenol is a halogenated aromatic compound featuring a phenol backbone substituted with a chlorine atom at the ortho position (C2) and a 1-amino-2-fluoroethyl group at the para position (C4). Its molecular formula is C₈H₈ClFNO, with a molecular weight of approximately 203.6 g/mol. The fluorine atom in the ethylamine side chain introduces unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. This compound is primarily explored in pharmaceutical research, particularly in the synthesis of triazine derivatives for cancer and inflammation therapies .

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

4-(1-amino-2-fluoroethyl)-2-chlorophenol |

InChI |

InChI=1S/C8H9ClFNO/c9-6-3-5(7(11)4-10)1-2-8(6)12/h1-3,7,12H,4,11H2 |

InChI Key |

CYTXSNGVNPSOQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CF)N)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorophenol with 1-amino-2-fluoroethane under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)-2-chlorophenol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially converting the amino group to an amine or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-(1-Amino-2-fluoroethyl)-2-chlorophenol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1-Amino-2-fluoroethyl)-2-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino and fluoroethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Chlorophenol Derivatives

Biological Activity

4-(1-Amino-2-fluoroethyl)-2-chlorophenol is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and case studies that highlight its effects on various biological systems.

- IUPAC Name : this compound

- Molecular Formula : C8H9ClFNO

- Molecular Weight : 201.62 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 2-chlorophenol and 1-amino-2-fluoroethane.

- Reagents : Common reagents include bases such as sodium hydroxide and solvents like ethanol.

- Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Research has shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Comparative Toxicity Studies

A comparative study evaluated the nephrotoxic potential of various aminophenols, including this compound. The study utilized isolated renal cortical cells (IRCC) from male Fischer 344 rats and measured cytotoxicity through lactate dehydrogenase (LDH) release.

| Compound | Nephrotoxic Potential (Rank) |

|---|---|

| 4-Amino-2,6-dichlorophenol | 1 |

| 4-Amino-2-chlorophenol | 2 |

| 4-Aminophenol | 3 |

| 4-Amino-3-chlorophenol | 4 |

The results indicated that this compound has a moderate nephrotoxic effect compared to its analogs .

Case Study 1: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB 468) demonstrated that derivatives of chlorophenols, including compounds similar to this compound, showed significant cytotoxic effects. The mechanism involved apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Research assessing the antimicrobial efficacy of various chlorinated phenols found that compounds like this compound exhibited activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.